N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine
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Overview
Description
N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as guanidine nitrate and an enaminone.
Substitution Reactions:
Cyclopentyl Group Addition: The cyclopentyl group can be introduced through further substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrazine hydrate (N2H4·H2O) and iron(III) chloride (FeCl3) are common reducing agents.
Substitution: Catalysts such as CuI and N,N’-dimethylethylenediamine are used for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for the treatment of chronic myelogenous leukemia (CML) due to its ability to inhibit specific protein kinases.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, such as enzyme kinases.
Chemical Synthesis: It serves as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine: This compound is structurally similar and also exhibits kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their anticancer properties.
Uniqueness: N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is unique due to the presence of the cyclopentyl group, which may enhance its binding affinity and specificity towards certain protein kinases compared to other similar compounds .
Properties
CAS No. |
917896-03-8 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N4O2/c1-11-17-10-15(12-6-8-14(9-7-12)20(21)22)16(18-11)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,17,18,19) |
InChI Key |
UYOMDCHXBKTYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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